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molecular formula C10H12ClNO B8659930 2-Chloro-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

2-Chloro-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No. B8659930
M. Wt: 197.66 g/mol
InChI Key: MKVWHAGQVKMKJA-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of 2-chloro-7,8-dihydroquinolin-5(6H)-one (500 mg, 2.75 mmol) in tetrahydrofuran (20 mL) at 0° C. was added methylmagnesium chloride (3.0 M in tetrahydrofuran, 0.92 ml, 2.8 mmol) over 2 minutes dropwise. Additional methylmagnesium chloride (3.0 M in tetrahydrofuran) were added at the following time intervals after the initial addition: 40 minutes (0.46 ml, 1.4 mmol); 60 minutes (0.46 ml, 1.4 mmol); and 120 minutes (0.92 ml, 2.8 mmol). At 1 hour after the final addition, the reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL), and diluted with ethyl acetate (30 mL). The organic layer was separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes, linear gradient) to give 2-chloro-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol. MS ESI calc'd. for C10H13ClNO [M+H]+ 198. found 198.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.[CH3:13][Mg]Cl>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8]([CH3:13])([OH:12])[CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=2CCCC(C2C=C1)=O
Name
Quantity
0.92 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition
CUSTOM
Type
CUSTOM
Details
40 minutes (0.46 ml, 1.4 mmol)
Duration
40 min
CUSTOM
Type
CUSTOM
Details
60 minutes (0.46 ml, 1.4 mmol)
Duration
60 min
CUSTOM
Type
CUSTOM
Details
120 minutes (0.92 ml, 2.8 mmol)
Duration
120 min
ADDITION
Type
ADDITION
Details
At 1 hour after the final addition
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 mL)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed sequentially with saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (10-50% ethyl acetate/hexanes, linear gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CCCC(C2C=C1)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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